molecular formula C9H17NO2 B8109900 (3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole

(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole

Cat. No.: B8109900
M. Wt: 171.24 g/mol
InChI Key: IXAYQDONFYFUEF-HLTSFMKQSA-N
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Description

(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole is a complex organic compound characterized by its unique octahydropyrano[3,2-b]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole typically involves a multi-step process. One common approach is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted pyrano[3,2-b]pyrrole derivatives.

Scientific Research Applications

(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aS,7aR)-3-methoxyoctahydropyrano[3,2-b]pyrrole
  • (3R,3aS,7aR)-3-propoxyoctahydropyrano[3,2-b]pyrrole

Uniqueness

(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole is unique due to its specific ethoxy group, which can influence its reactivity and biological activity compared to its methoxy and propoxy analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3R,3aS,7aR)-3-ethoxy-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-11-8-6-10-7-4-3-5-12-9(7)8/h7-10H,2-6H2,1H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYQDONFYFUEF-HLTSFMKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNC2C1OCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CN[C@H]2[C@@H]1OCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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